molecular formula C16H25N5O3 B2424546 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 797028-29-6

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2424546
CAS RN: 797028-29-6
M. Wt: 335.408
InChI Key: IOMHMPUBAMMWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O3 and its molecular weight is 335.408. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Properties

One area of interest is the exploration of purine derivatives for their analgesic (pain-relieving) and anti-inflammatory properties. A study by Zygmunt et al. (2015) designed and synthesized a series of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives to establish new analgesic agents. The compounds demonstrated significant analgesic activity in vivo, with some derivatives outperforming reference drugs in tests. This suggests potential applications in developing new pain relief medications (Zygmunt et al., 2015).

Serotonin Receptor Affinity and Psychotropic Activity

Another significant application is the investigation of purine derivatives for their affinity to serotonin receptors, which are critical in regulating mood and anxiety. Chłoń-Rzepa et al. (2013) explored the 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione. The study identified compounds with potential psychotropic activity, suggesting applications in designing new treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).

Molecular Interaction Studies

Research on purine derivatives extends into understanding their molecular interactions, which can inform drug design and development. Latosinska et al. (2014) conducted a combined experimental and computational study on methylxanthines, including caffeine and its metabolites, to understand the topology of interaction patterns. This research is relevant for developing drugs with specific biological activities and can indirectly relate to the structural analysis of compounds similar to "7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" (Latosinska et al., 2014).

properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-11-5-7-20(8-6-11)15-17-13-12(21(15)9-10-24-4)14(22)19(3)16(23)18(13)2/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHMPUBAMMWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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